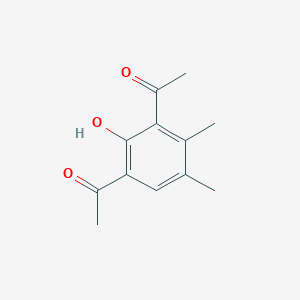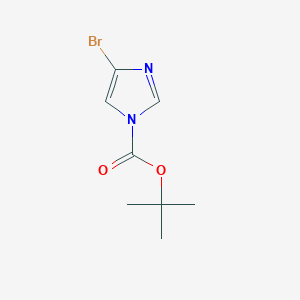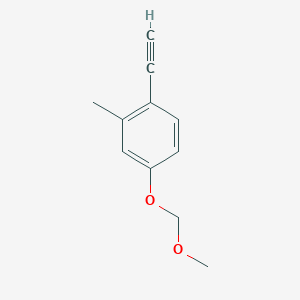
Lactonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lactonic acid is a useful research compound. Its molecular formula is C12H22O12 and its molecular weight is 358.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lactonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lactonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Lactic acid exhibits significant antimicrobial properties. It is effective in inhibiting the growth of various microbial pathogens such as Salmonella Enteritidis, Escherichia coli, and Listeria monocytogenes. This inhibition is attributed to physiological and morphological changes in bacterial cells caused by lactic acid, leading to protein leakage and damage to the cytoplasmic membrane (Wang, Chang, Yang, & Cui, 2015).
Immunomodulation and Therapy
Lactic acid bacteria (LAB) show potential in therapy and immunomodulation. Although there was no proven medical indication for LAB in therapy as of 1993, ongoing research suggests their beneficial effects in various areas like lactose digestion, cholesterol metabolism, diarrheal disorders, and prophylaxis of intestinal or urogenital infections (Marteau & Rambaud, 1993).
Dermatological Applications
Lactic acid has been explored for dermatological applications, particularly in treating melasma. A study compared the efficacy and safety of lactic acid chemical peels with Jessner's solution for melasma treatment, showing lactic acid as an effective and safe peeling agent (Sharquie, Al-Tikreety, & Al-Mashhadani, 2006).
Drug Delivery and Biodegradability
Poly Lactic-co-Glycolic Acid (PLGA) is a biodegradable polymer used for controlled drug delivery. Its biocompatibility and tunable properties make it an ideal candidate for various drug delivery and tissue engineering applications (Makadia & Siegel, 2011).
Cancer Therapy and Immunomodulation
LAB can play a role in cancer therapy and immunomodulation. They are known for producing bio-active substances against cancer and are being explored for their safety and effectiveness in clinical cancer treatment (Liu, Zheng, Ou, & Han, 2021). Additionally, LAB-derived exopolysaccharides have shown antioxidant, antiviral, antitumor, and immunomodulating activities, indicating their potential in various health-promoting applications (Rahbar Saadat, Yari Khosroushahi, & Pourghassem Gargari, 2019).
Autoimmune Disease Treatment
The lactic acid bacterium Pediococcus acidilactici has been found to have beneficial effects on experimental autoimmune encephalomyelitis (EAE), an animal model of Multiple sclerosis (MS), by inducing IL-10-producing regulatory T cells (Takata et al., 2011).
Stress Response Modulation
Lactic acid plays a role in modulating the stress response. A study on mice indicated that lactic acid has adaptogenic activity, suggesting its potential use against various stress-related psychopathologies (Shivavedi, Chatterjee, & Kumar, 2014).
Eigenschaften
IUPAC Name |
(2S,3R,5S)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4+,5-,6-,7+,8-,9+,10?,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-LLTWZBGYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC([C@H](CO)O)[C@@H]([C@@H](C(=O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lactonic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)

![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)








